Disodium 4,4'-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
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Overview
Description
Disodium 4,4’-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a fluorescent whitening agent commonly used in various industries. It is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of whiteness in materials such as textiles, paper, and detergents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate typically involves the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with 4-morpholino-6-o-toluidino-1,3,5-triazine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves the same basic chemical reactions but is optimized for efficiency and cost-effectiveness. The final product is often purified through crystallization and filtration to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Disodium 4,4’-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Disodium 4,4’-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain biological specimens.
Medicine: Investigated for its potential use in diagnostic imaging.
Industry: Widely used in the production of textiles, paper, and detergents to enhance whiteness
Mechanism of Action
The compound exerts its effects by absorbing ultraviolet light and re-emitting it as visible blue light. This fluorescence mechanism is due to the presence of conjugated double bonds and aromatic rings in its structure. The molecular targets include various substrates in textiles and paper, where it binds and enhances their whiteness .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-bis((4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
- Disodium 4,4’-bis((4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
- Disodium 4,4’-bis((4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
Uniqueness
Disodium 4,4’-bis((4-morpholino-6-o-toluidino-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is unique due to its specific substitution pattern on the triazine rings, which imparts distinct fluorescence properties and enhances its effectiveness as a whitening agent .
Properties
CAS No. |
24019-80-5 |
---|---|
Molecular Formula |
C42H42N12Na2O8S2 |
Molecular Weight |
953.0 g/mol |
IUPAC Name |
disodium;5-[[4-(2-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-[(Z)-2-[4-[[4-(2-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C42H44N12O8S2.2Na/c1-27-7-3-5-9-33(27)45-39-47-37(49-41(51-39)53-17-21-61-22-18-53)43-31-15-13-29(35(25-31)63(55,56)57)11-12-30-14-16-32(26-36(30)64(58,59)60)44-38-48-40(46-34-10-6-4-8-28(34)2)52-42(50-38)54-19-23-62-24-20-54;;/h3-16,25-26H,17-24H2,1-2H3,(H,55,56,57)(H,58,59,60)(H2,43,45,47,49,51)(H2,44,46,48,50,52);;/q;2*+1/p-2/b12-11-;; |
InChI Key |
NPCQBBQZOWVQDB-IPEZHVIRSA-L |
Isomeric SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C\C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N6CCOCC6)NC7=CC=CC=C7C)S(=O)(=O)[O-])S(=O)(=O)[O-])N8CCOCC8.[Na+].[Na+] |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N6CCOCC6)NC7=CC=CC=C7C)S(=O)(=O)[O-])S(=O)(=O)[O-])N8CCOCC8.[Na+].[Na+] |
Origin of Product |
United States |
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